Dioxadrol

Übersicht

Beschreibung

Es erzeugt ähnliche Effekte wie Phencyclidin (PCP) bei Tieren . Anfangs als Analgetikum für den menschlichen Gebrauch entwickelt, wurde seine Entwicklung aufgrund von Nebenwirkungen wie Albträumen und Halluzinationen eingestellt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Dexoxadrol kann durch eine hetero-Diels-Alder-Reaktion synthetisiert werden, die ein Dioxolan-abgeleitetes Imin und Danishefskys Dien beinhaltet . Die Synthese beinhaltet auch den Austausch von Schutzgruppen und die Bildung von Diastereomeren .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für Dexoxadrol nicht gut dokumentiert sind, folgt die Synthese im Allgemeinen den Laborverfahren mit Skalierungsmodifikationen, um größere Mengen zu ermöglichen. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dexoxadrol can be synthesized through a hetero-Diels–Alder reaction involving a dioxolane-derived imine and Danishefsky’s diene . The synthesis also involves the replacement of protective groups and the formation of diastereomers .

Industrial Production Methods

While specific industrial production methods for dexoxadrol are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dexoxadrol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von Dexoxadrol verwendet werden, sind:

Danishefskys Dien: Wird in der hetero-Diels-Alder-Reaktion verwendet.

Schutzgruppen: Wie p-Methoxybenzyl- und Cbz-Gruppen, die zum Schutz funktioneller Gruppen während der Synthese verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Dexoxadrol-Analoga mit Modifikationen an Position 4 des Piperidinrings . Diese Analoga werden auf ihre NMDA-Rezeptoraffinität und pharmakologische Aktivität untersucht .

Wissenschaftliche Forschungsanwendungen

Dexoxadrol und seine Analoga wurden ausgiebig auf ihr Potenzial als NMDA-Rezeptor-Antagonisten untersucht . Diese Verbindungen haben Anwendungen in verschiedenen Bereichen, darunter:

Chemie: Als Modellverbindung für die Untersuchung von NMDA-Rezeptor-Interaktionen verwendet.

Biologie: Untersucht auf ihre Auswirkungen auf neuronale Pfade und Neurotransmittersysteme.

Wirkmechanismus

Dexoxadrol übt seine Wirkung aus, indem es an den NMDA-Rezeptor-Ionenophor-Komplex bindet und den Fluss von Kalziumionen durch den Rezeptorkanals blockiert . Diese Hemmung der NMDA-Rezeptoraktivität führt zu dissoziativen Anästhesie-Effekten und Veränderungen in neuronalen Signalwegen . Die beteiligten molekularen Ziele umfassen den NMDA-Rezeptor und assoziierte Ionenkanäle .

Wirkmechanismus

Dexoxadrol exerts its effects by binding to the NMDA receptor ionophore complex, blocking the flow of calcium ions through the receptor channel . This inhibition of NMDA receptor activity leads to dissociative anesthetic effects and alterations in neural signaling pathways . The molecular targets involved include the NMDA receptor and associated ion channels .

Vergleich Mit ähnlichen Verbindungen

Dexoxadrol ähnelt anderen NMDA-Rezeptor-Antagonisten, wie z. B.:

Etoxadrol: Ein weiteres dissoziatives Anästhetikum mit ähnlichen pharmakologischen Eigenschaften.

Memantin: Wird zur Behandlung der Alzheimer-Krankheit eingesetzt, mit einem günstigeren Nebenwirkungsprofil.

Ketamin: Ein bekanntes Anästhetikum und Antidepressivum mit NMDA-Rezeptor-Antagonisten-Aktivität.

Dexoxadrol ist einzigartig in seinen spezifischen Strukturmerkmalen, wie dem Dioxolanring und dem Piperidinring mit verschiedenen Substituenten . Diese Strukturelemente tragen zu seiner hohen Affinität zum NMDA-Rezeptor und seinen unterschiedlichen pharmakologischen Wirkungen bei .

Biologische Aktivität

Dioxadrol, a compound structurally related to phencyclidine and ketamine, is recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is chemically classified as an arylcyclohexylamine. Its structure allows it to interact with the NMDA receptor, which is critical in mediating excitatory neurotransmission in the central nervous system. This compound exhibits similar pharmacological properties to other NMDA antagonists, such as etoxadrol and dexoxadrol, producing dissociative anesthetic effects characterized by analgesia and altered sensory perception .

NMDA Receptor Antagonism

This compound's primary mechanism involves blocking the NMDA receptor ion channel. This action leads to a range of neuropharmacological effects:

- Analgesic Effects : this compound has been shown to produce significant analgesia in animal models, which may be beneficial for pain management .

- Psychotomimetic Effects : Similar to phencyclidine, this compound can induce psychotomimetic effects, including altered perception and mood changes, which have implications for understanding schizophrenia and other psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound and its analogs:

| Compound | NMDA Antagonism | Analgesic Activity | Psychotomimetic Effects |

|---|---|---|---|

| This compound | Yes | Significant | Moderate |

| Dexoxadrol | Yes | Significant | High |

| Etoxadrol | Yes | Moderate | Moderate |

| Phencyclidine | Yes | High | High |

Clinical Studies

- Analgesic Efficacy : A study demonstrated that dexoxadrol, a stereoisomer of this compound, significantly increased pain thresholds in animal models. This suggests that this compound may also possess similar analgesic properties when tested in clinical settings .

- Psychotropic Effects : Research indicates that this compound produces dose-dependent psychotropic effects in human subjects, akin to those observed with ketamine. These findings highlight its potential use in treating conditions like depression and PTSD .

Synthesis and Structural Variations

Recent studies have focused on synthesizing fluorinated analogs of this compound to enhance its NMDA receptor affinity. These modifications aim to improve the therapeutic index while minimizing side effects associated with traditional NMDA antagonists .

Future Directions in Research

The ongoing exploration of this compound's biological activity emphasizes the need for further research into its therapeutic applications. Potential areas of investigation include:

- Development of Novel Therapeutics : Leveraging this compound's NMDA antagonistic properties could lead to new treatments for chronic pain and mood disorders.

- Understanding Mechanisms : Detailed studies on how this compound alters neurotransmitter systems may provide insights into its effects on cognition and perception.

Eigenschaften

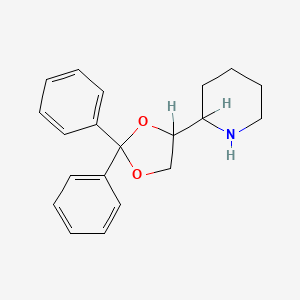

IUPAC Name |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863446 | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. | |

| Details | PMID:3253423, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1190716, Bartschat DK, Blaustein MP; J Physiol 403: 341-53 (1988) | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6495-46-1, 4741-41-7 | |

| Record name | Dioxadrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6495-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006495461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D70V7R51N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.